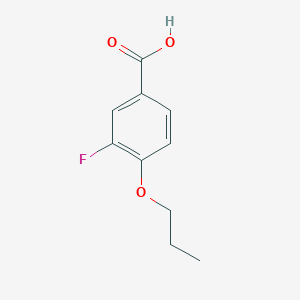
p-(2-Nitroanilino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-(2-Nitroanilino)benzoic acid: is an organic compound with the molecular formula C13H10N2O4 It is a derivative of benzoic acid where the amino group is substituted with a nitro group at the para position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-(2-Nitroanilino)benzoic acid typically involves the nitration of aniline derivatives followed by a series of chemical transformations. One common method is the nitration of acetanilide to form p-nitroacetanilide, which is then hydrolyzed to yield p-nitroaniline. This intermediate can be further reacted with benzoic acid derivatives under specific conditions to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and hydrolysis processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process typically includes steps such as nitration, hydrolysis, and purification through recrystallization .
化学反应分析
Types of Reactions:
Oxidation: p-(2-Nitroanilino)benzoic acid can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, sodium dithionite.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Formation of p-(2-Aminoanilino)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
科学研究应用
Chemistry: p-(2-Nitroanilino)benzoic acid is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its nitro group can be reduced to an amino group, which can then be conjugated with other biomolecules for various assays .
Medicine: Its ability to undergo various chemical transformations makes it a versatile building block for drug design .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of p-(2-Nitroanilino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. This reduction process is often catalyzed by enzymes such as nitroreductases, which facilitate the conversion of the nitro group to an amino group. The resulting amino group can then interact with other biomolecules, leading to various biological effects .
相似化合物的比较
p-Nitroaniline: Similar in structure but lacks the benzoic acid moiety.
p-Aminobenzoic acid: Contains an amino group instead of a nitro group.
p-Nitrobenzoic acid: Contains a nitro group but lacks the aniline moiety.
Uniqueness: p-(2-Nitroanilino)benzoic acid is unique due to the presence of both a nitro group and a benzoic acid moiety. This combination allows for a wide range of chemical reactions and applications, making it more versatile compared to its similar compounds .
属性
IUPAC Name |
4-(2-nitroanilino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(18)19/h1-8,14H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTACIEYSOXXOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
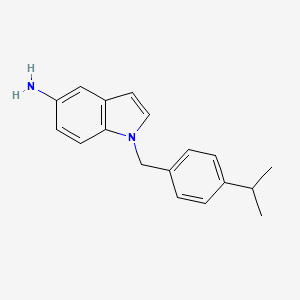
![[1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanol](/img/structure/B7868593.png)
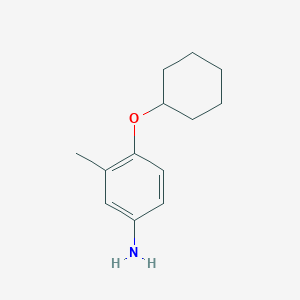
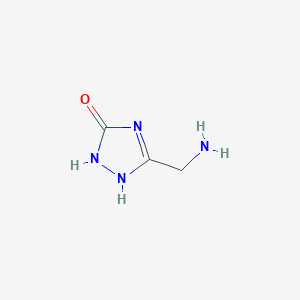
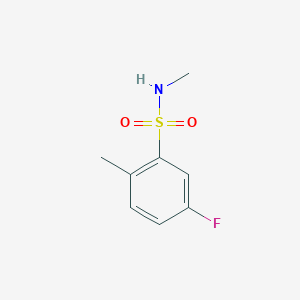
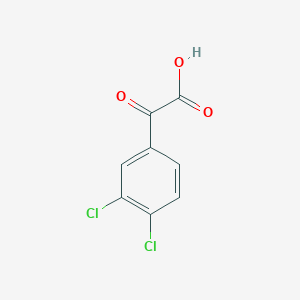
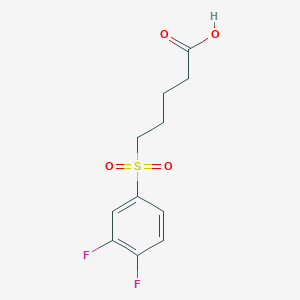
![3-(4-Ethylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7868645.png)
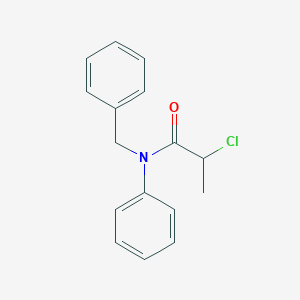
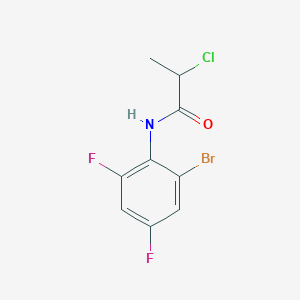
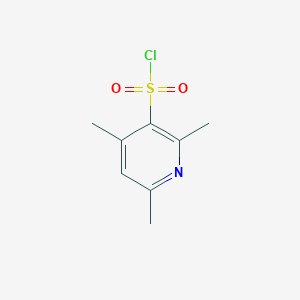
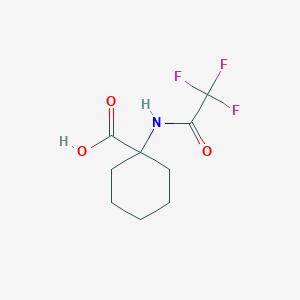
![1-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7868674.png)
